3-Benzyl-3-ethylpyrrolidine hydrochloride
Description
3-Benzyl-3-ethylpyrrolidine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in the fields of organic chemistry, drug synthesis, and molecular structure exploration. This compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with benzyl and ethyl groups.
Properties
IUPAC Name |
3-benzyl-3-ethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-13(8-9-14-11-13)10-12-6-4-3-5-7-12;/h3-7,14H,2,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCQXGMTMSHQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-ethylpyrrolidine hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Benzyl and Ethyl Substitution: The pyrrolidine ring is then functionalized with benzyl and ethyl groups through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of 3-Benzyl-3-ethylpyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-3-ethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl or ethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Reduced pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
3-Benzyl-3-ethylpyrrolidine hydrochloride is widely used in scientific research due to its unique properties and structural features. Its applications include:
Chemistry: Studying reaction mechanisms and developing new synthetic methods.
Biology: Investigating biological processes and interactions with biomolecules.
Medicine: Exploring potential therapeutic uses and drug design.
Industry: Developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Benzyl-3-ethylpyrrolidine hydrochloride exerts its effects depends on its specific application. In drug synthesis, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Benzyl-3-ethylpyrrolidine hydrochloride is similar to other pyrrolidine derivatives, but its unique combination of benzyl and ethyl groups sets it apart. Some similar compounds include:
3-Benzylpyrrolidine hydrochloride: Lacks the ethyl group.
3-Ethylpyrrolidine hydrochloride: Lacks the benzyl group.
3,3-Dimethylpyrrolidine hydrochloride: Has two methyl groups instead of benzyl and ethyl.
These compounds share the pyrrolidine core but differ in their substituents, leading to variations in their chemical properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
